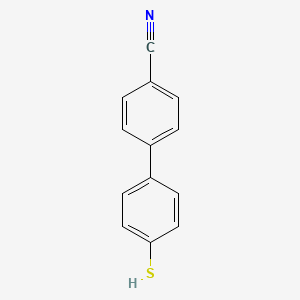

4'-Mercaptobiphenyl-4-carbonitrile

Overview

Description

4’-Mercaptobiphenyl-4-carbonitrile is a sulfur-containing organic compound . It is used to tune the electronic properties and subsequent surface coverage of gold surfaces .

Molecular Structure Analysis

The molecular formula of 4’-Mercaptobiphenyl-4-carbonitrile is C13H9NS . It has a molecular weight of 211.28 . The SMILES string representation is Sc1ccc(cc1)-c2ccc(cc2)C#N .Physical And Chemical Properties Analysis

4’-Mercaptobiphenyl-4-carbonitrile is a powder with a melting point of 127-132 °C . .Scientific Research Applications

1. Use in Synthesis and Alkylation Studies

4'-Mercaptobiphenyl-4-carbonitrile and its derivatives have been explored for their potential in synthesizing bis- and poly(pyridines) and poly(pyrimidines). A study by Abd El-Fatah et al. (2017) confirmed the S-alkylation over N-alkylation in these processes, indicating its utility in specific synthetic routes.

2. Electrochemical Properties

The electrochemical properties of similar compounds, such as 4'-bromomethylbiphenyl-2-carbonitrile, have been studied. Prasad and Sangaranarayanan (2005) investigated the reduction of this compound, noting the formation of a radical anion, a finding that could be relevant to the electrochemical behavior of this compound as well (Prasad & Sangaranarayanan, 2005).

3. Application in Surface-Enhanced Spectroscopy

4-Mercaptobenzonitrile, closely related to this compound, has been utilized in self-assembled monolayers on electrodes. Schkolnik et al. (2012) used it to investigate electrostatics at electrode interfaces, exploiting the vibrational Stark effect. This could imply potential applications of this compound in surface science and spectroscopic studies (Schkolnik et al., 2012).

4. Nanoparticle Arrangement

Research by In et al. (2005) demonstrated the use of a liquid crystalline thiol ligand similar to this compound in achieving one-dimensional arrangement of Au nanoparticles. This indicates potential applications in nanotechnology and materials science (In et al., 2005).

5. Study of Self-Assembled Monolayers

The formation and properties of self-assembled monolayers (SAMs) of 4-mercaptobiphenyls have been systematically studied, as reported by Ulman (2001). This research could provide insights into the behavior of this compound in similar applications, especially in creating stable molecular surfaces for various scientific purposes (Ulman, 2001).

Mechanism of Action

Target of Action

It is known that this compound is used to tune the electronic properties and subsequent surface coverage of gold surfaces .

Mode of Action

The interaction of 4’-Mercaptobiphenyl-4-carbonitrile with its targets involves the tuning of electronic properties and surface coverage of gold surfaces .

Safety and Hazards

4’-Mercaptobiphenyl-4-carbonitrile is classified as Aquatic Acute 1 and Eye Dam. 1 . It is very toxic to aquatic life and causes serious eye damage . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name |

4-(4-sulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSHJNKMDIZSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64409-12-7 | |

| Record name | 64409-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

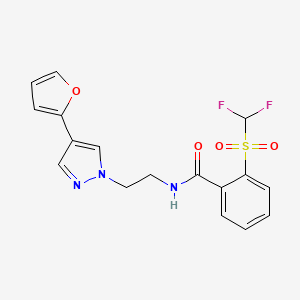

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)

![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)

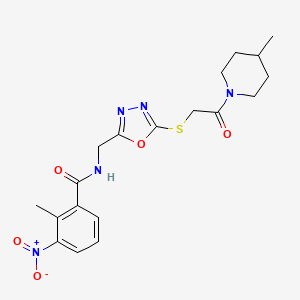

![1-(3,5-difluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2681201.png)

amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)

![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

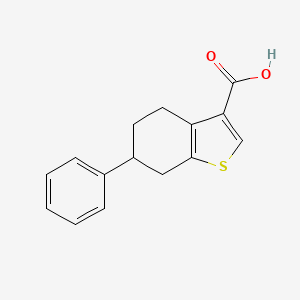

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)